4-Metil-1,2,3,4-tetrahidroisoquinolina

Descripción general

Descripción

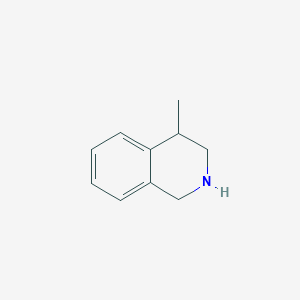

4-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C10H13N. This compound belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and exhibit a variety of biological activities. The tetrahydroisoquinoline scaffold is of significant interest due to its presence in numerous natural products and its potential therapeutic applications .

Aplicaciones Científicas De Investigación

4-Methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various complex organic molecules and natural products.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

4-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 1MeTIQ, is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .

Mode of Action

1MeTIQ has been shown to act as an antidopaminergic agent . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that 1MeTIQ may interact with its targets to modulate dopamine levels in the brain, thereby influencing behavior.

Biochemical Pathways

1MeTIQ is synthesized from 2-phenylethylamine (PEA) and pyruvate by the 1MeTIQ-synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction . It’s believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Pharmacokinetics

It’s known that 1metiq is present in the brain , suggesting that it can cross the blood-brain barrier

Result of Action

1MeTIQ has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been shown to inhibit free radical generation in an abiotic system, as well as indices of neurotoxicity (caspase-3 activity and lactate dehydrogenase release) induced by glutamate in mouse embryonic primary cell cultures .

Action Environment

The action of 1MeTIQ is influenced by the biochemical environment in the brain. It’s synthesized enzymatically in the brain , and its effects are observed in the central nervous system . Environmental factors that influence brain biochemistry, such as diet and exposure to toxins, could potentially influence the action, efficacy, and stability of 1MeTIQ.

Análisis Bioquímico

Biochemical Properties

4-Methyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biological activities .

Cellular Effects

4-Methyl-1,2,3,4-tetrahydroisoquinoline has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-Methyl-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Methyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed within cells and tissues in a complex manner. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the reduction of isoquinoline using hydrogen gas in the presence of a palladium or platinum catalyst .

Industrial Production Methods: Industrial production of 4-Methyl-1,2,3,4-tetrahydroisoquinoline typically involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process includes dissolving anhydrous palladium chloride and hexachloroplatinic acid in deionized water, followed by the addition of a surfactant solution and activated carbon. The mixture is then reduced using sodium borohydride, and the product is isolated through filtration and distillation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce the fully saturated tetrahydroisoquinoline.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium or platinum catalyst

Substitution: Halogens, nitro compounds

Major Products Formed:

Oxidation: Isoquinoline derivatives

Reduction: Fully saturated tetrahydroisoquinoline

Substitution: Halogenated or nitrated tetrahydroisoquinoline derivatives

Comparación Con Compuestos Similares

4-Methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound also exhibits MAO inhibitory activity and has been studied for its neuroprotective effects.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic properties, this compound is used in research related to Parkinson’s disease.

Uniqueness: 4-Methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO and act as an antioxidant makes it a valuable compound in neuroprotection and therapeutic research .

Actividad Biológica

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Synthesis

4-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their complex structures and bioactive properties. The synthesis of 4-MeTIQ typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product with high purity.

Neuroprotective Effects

Research indicates that 4-MeTIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to inhibit dopaminergic neurotoxicity induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone. One study demonstrated that acute administration of 4-MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in diabetic neuropathy models, comparable to standard treatments like gabapentin .

Antioxidant Activity

The antioxidant capacity of 4-MeTIQ has been highlighted in various studies. It scavenges free radicals and reduces oxidative stress markers in neuronal tissues. This activity is crucial for protecting cells from damage associated with neurodegenerative disorders.

The biological activity of 4-MeTIQ is mediated through several mechanisms:

- Dopaminergic Modulation : 4-MeTIQ enhances dopamine release and receptor sensitivity, which is beneficial in conditions characterized by dopaminergic dysfunction.

- Calcium Channel Inhibition : It inhibits calcium influx in neurons, thereby preventing excitotoxicity.

- Monoaminergic System Regulation : The compound has been shown to restore altered levels of serotonin and dopamine in various disease models .

Table 1: Summary of Biological Activities

Detailed Study: Neuroprotective Effects in Diabetic Neuropathy

A notable study investigated the effects of 4-MeTIQ on streptozotocin-induced diabetic neuropathy. Mice treated with varying doses (15–45 mg/kg) showed significant improvements in pain thresholds compared to control groups. The study highlighted that 4-MeTIQ not only alleviated pain but also restored neurotransmitter levels disrupted by diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of 4-MeTIQ derivatives. Research has shown that modifications to the molecular structure can significantly influence biological activity. For instance, increasing hydrophobicity has been correlated with enhanced cytotoxicity against cancer cell lines .

Propiedades

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPIAJYKZMIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548079 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110841-71-9 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the conformational preference of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and how does it compare to other methylated isomers?

A1: Research by Cook et al. [] investigated the conformational equilibria of various methylated 1,2,3,4-tetrahydroisoquinolines (THIQs) using NMR coupling constants and molecular mechanics calculations. They found that the 4-methyl derivative exhibits a slight preference for the conformer with the methyl group in the equatorial position. The −ΔG° value (a → e) for this equilibrium was determined to be -0.32 kcal/mol experimentally and -0.22 kcal/mol computationally []. This suggests a relatively small energy difference between the two conformations. In contrast, the 3-methyl isomer strongly favors the equatorial methyl conformer ( −ΔG° = 1.63 kcal/mol), while the 1-methyl derivative shows a slight preference for the axial methyl conformation ( −ΔG° = 0.56 kcal/mol) []. This highlights the impact of methyl substitution position on the conformational preferences of THIQs.

Q2: How does protonation affect the conformational equilibrium of 4-Methyl-1,2,3,4-tetrahydroisoquinoline?

A2: Interestingly, protonation of the nitrogen atom significantly impacts the conformational equilibrium. Cook et al. [] observed that for the 4-methyl-THIQ hydrochloride salt, the conformer with the 4-methyl group in the axial position becomes slightly more favored (ΔG° = 0.35 kcal/mol) []. This shift in equilibrium upon protonation can be attributed to changes in electrostatic interactions and solvation effects.

Q3: What spectroscopic techniques were used to characterize the structure of the alkaloid compound isolated from Swietenia mahagoni Jacq seeds and what was the proposed structure?

A3: The research on Swietenia mahagoni Jacq seeds [] employed a combination of spectroscopic techniques to elucidate the structure of the isolated alkaloid compound. These techniques included Ultraviolet-visible spectroscopy (UV), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) []. Based on the data obtained from these analyses, the alkaloid was tentatively identified as 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.